molecular formula C15H14BrN3O B12232161 2-bromo-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide

2-bromo-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide

Cat. No.: B12232161
M. Wt: 332.19 g/mol
InChI Key: XLLWHGGTJNTZFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide is a compound that has garnered interest in the fields of organic chemistry and medicinal chemistry. This compound features a bromine atom, a pyridine ring, an azetidine ring, and a benzamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide typically involves the reaction of α-bromoketones with 2-aminopyridine under specific conditions. One method involves the use of toluene as a solvent, with iodine (I₂) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . Another approach uses ethyl acetate as a solvent, with TBHP alone to facilitate a one-pot tandem cyclization/bromination reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis, such as batch processing and continuous flow techniques, can be applied. The choice of method depends on factors like yield, purity, and scalability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like TBHP.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: TBHP in toluene or ethyl acetate.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or pyridines.

Scientific Research Applications

2-bromo-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific target molecules involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide is unique due to its combination of a bromine atom, a pyridine ring, an azetidine ring, and a benzamide group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications.

Properties

Molecular Formula

C15H14BrN3O

Molecular Weight

332.19 g/mol

IUPAC Name

2-bromo-N-(1-pyridin-2-ylazetidin-3-yl)benzamide

InChI

InChI=1S/C15H14BrN3O/c16-13-6-2-1-5-12(13)15(20)18-11-9-19(10-11)14-7-3-4-8-17-14/h1-8,11H,9-10H2,(H,18,20)

InChI Key

XLLWHGGTJNTZFY-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=CC=CC=N2)NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.